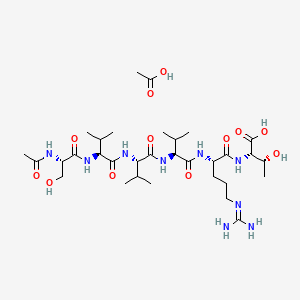Acetyl hexapeptide 38 Acetate
CAS No.:
Cat. No.: VC19789282
Molecular Formula: C32H59N9O12
Molecular Weight: 761.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C32H59N9O12 |
|---|---|
| Molecular Weight | 761.9 g/mol |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid;acetic acid |
| Standard InChI | InChI=1S/C30H55N9O10.C2H4O2/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42;1-2(3)4/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33);1H3,(H,3,4)/t16-,18+,19+,20+,21+,22+,23+;/m1./s1 |
| Standard InChI Key | BNIGJPXTYOMANJ-VPIDPRQISA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O.CC(=O)O |
| Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Introduction
Chemical Structure and Synthesis of Acetyl Hexapeptide-38 Acetate
Molecular Composition and Sequence
Acetyl Hexapeptide-38 Acetate is a synthetic peptide comprising six amino acids arranged in the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2 . The acetylation of the N-terminal serine residue enhances the peptide’s stability and bioavailability, allowing it to penetrate the skin barrier effectively . The trifluoroacetate salt form, commonly used in research settings, ensures solubility and compatibility with cosmetic formulations .
Table 1: Key Chemical Properties of Acetyl Hexapeptide-38 Acetate
The peptide’s structure is optimized for interaction with cellular receptors involved in adipogenesis, particularly those regulating PGC-1α expression . Its synthesis involves solid-phase peptide synthesis (SPPS), a method that ensures high purity and consistency for industrial-scale production .
Mechanism of Action: Adipogenesis and PGC-1α Modulation
Lipid Accumulation and Tissue Remodeling
By enhancing lipid storage capacity, the peptide effectively remodels subcutaneous adipose tissue. This is particularly beneficial in areas prone to volume loss, such as the cheeks, hands, and décolletage . In vitro studies demonstrate a marked increase in lipid droplet formation within adipocytes treated with Acetyl Hexapeptide-38 Acetate, confirming its role in tissue volumization .
Cosmetic and Dermatological Applications
Facial Rejuvenation and Volume Restoration
Acetyl Hexapeptide-38 Acetate is widely incorporated into anti-aging formulations targeting expression lines and sagging skin. By replenishing subcutaneous fat, it reduces the appearance of wrinkles and restores a youthful facial oval . Products such as serums and creams designed for mature skin often include this peptide at concentrations of 2–5% to optimize efficacy .
Body Contouring and Firming
In body care, the peptide is used to enhance curves in areas like the breasts and buttocks. Clinical observations suggest that regular application improves skin firmness and elasticity, mimicking the effects of minimally invasive cosmetic procedures .
Table 2: Formulation Recommendations and Target Areas
| Application Area | Recommended Dosage | Key Benefits |
|---|---|---|
| Facial Anti-Aging | 2–5% | Reduces wrinkles, restores volume |
| Breast Firming | 3–5% | Enhances lift and elasticity |
| Hand Rejuvenation | 2–4% | Counteracts age-related fat loss |
| Lip Plumping | 3–4% | Increases fullness and hydration |
Comparative Analysis with Related Peptides
Distinctive Advantages Over Other Peptides
Unlike neurotoxin-mimicking peptides (e.g., Acetyl Hexapeptide-8), Acetyl Hexapeptide-38 Acetate focuses on structural rejuvenation rather than muscle relaxation. This makes it suitable for individuals seeking volume restoration without altering facial dynamics .
Synergy with Complementary Ingredients
Formulators often pair this peptide with hydrating agents like hyaluronic acid or collagen-boosting compounds to amplify its volumizing effects . Such combinations address multiple aging mechanisms simultaneously.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume